molecular formula C9H9BrO2 B073705 Methyl 3-(bromomethyl)benzoate CAS No. 1129-28-8

Methyl 3-(bromomethyl)benzoate

Cat. No. B073705
CAS RN: 1129-28-8
M. Wt: 229.07 g/mol
InChI Key: YUHSMQQNPRLEEJ-UHFFFAOYSA-N
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Description

Synthesis Analysis Methyl 3-(bromomethyl)benzoate and related compounds can be synthesized through various chemical reactions involving bromination, esterification, and interactions with different aldehydes and reagents. A notable synthesis approach involves reacting methyl 4-methylbenzoate with N-bromosuccinimide under optimized conditions to yield high product yields (Bi Yun-mei, 2012). Another synthesis path includes the reaction of methyl 3-bromomethylbut-3-enoate with various aldehydes in the presence of zinc, demonstrating the versatility in synthesizing related esters (I. V. Mineeva & O. Kulinkovich, 2008).

Molecular Structure Analysis The molecular structure of methyl 3-(bromomethyl)benzoate and its analogs can be elucidated through crystallographic studies, revealing interactions such as C—H⋯O hydrogen bonds and Br⋯O interactions. These studies provide insights into the two-dimensional architectures formed by these compounds, emphasizing the role of bromo and methoxymethoxy groups in the overall molecular conformation (P. A. Suchetan et al., 2016).

Chemical Reactions and Properties Methyl 3-(bromomethyl)benzoate participates in various chemical reactions, including condensation with aldehydes, reactions with tributylchlorostannane, and interactions with zinc complexes to form α-methylene-γ-lactones. These reactions highlight the compound's reactivity and potential as a precursor for further synthetic applications (S. Drewes et al., 1995).

Physical Properties Analysis Physical properties of methyl 3-(bromomethyl)benzoate derivatives, such as their crystal structures, can vary significantly based on the substituents and reaction conditions. The tightness of molecular packing and the arrangement of functional groups influence the compound's physical state and stability, as demonstrated in various X-ray structure determinations (P. Jones et al., 2012).

Chemical Properties Analysis The chemical properties of methyl 3-(bromomethyl)benzoate, including its reactivity and interactions with other compounds, can be influenced by the presence of bromomethyl and benzoate groups. These groups facilitate a wide range of reactions, offering versatility in synthetic chemistry applications. The compound's ability to undergo reactions with dimethyl malonate and methyl acetoacetate, for instance, highlights its utility as a synthetic equivalent in various organic syntheses (V. Vasin et al., 2016).

Scientific Research Applications

  • Synthesis and Yield Optimization : A study by Bi Yun-mei (2012) focused on synthesizing a similar compound, Methyl 4-(bromomethyl)benzoate, and optimizing the synthesis conditions to achieve a high yield of 90.5% (Bi Yun-mei, 2012).

  • Reactions with Metal-Mediated Esters : Research by S. Drewes et al. (1995) explored the reactions of Methyl 2-bromomethylprop-2-enoate with various aldehydes, demonstrating the compound's utility in forming α-methylene-γ-lactones (Drewes, Taylor, Ramesar, Field, 1995).

  • Crystal Structure Analysis : P. A. Suchetan et al. (2016) compared the crystal structures of Methyl 4-bromo-2-(methoxymethoxy)benzoate and related compounds, offering insights into the molecular structure and interactions of these compounds (Suchetan, Suneetha, Naveen, Lokanath, Krishna Murthy, 2016).

  • Use in Biosynthesis : A study by D. B. Harper et al. (1989) found that Chloromethane acts as a methyl donor for the biosynthesis of methyl esters of benzoic and furoic acid in Phellinus pomaceus, with bromomethanes like Methyl 3-(bromomethyl)benzoate potentially playing a role in such processes (Harper, Hamilton, Kennedy, McNally, 1989).

  • Thermal Reactions : Research by Mari Inoki et al. (1997) investigated the thermal reactions of alkali 4-(bromomethyl)benzoate in bulk, which is relevant for understanding the compound's stability and reactivity under different conditions (Inoki, Akutsu, Fang, Mitsui, Kasashima, Naruchi, 1997).

  • Synthesis and Reaction with Aldehydes : I. V. Mineeva and O. Kulinkovich (2008) synthesized Methyl 3-bromomethylbut-3-enoate and studied its reactions with various aldehydes, demonstrating potential applications in organic synthesis (Mineeva, Kulinkovich, 2008).

Safety And Hazards

Methyl 3-(bromomethyl)benzoate is considered hazardous. It may cause severe skin burns and eye damage, and may be corrosive to metals . It may also cause respiratory irritation and an allergic skin reaction .

properties

IUPAC Name

methyl 3-(bromomethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO2/c1-12-9(11)8-4-2-3-7(5-8)6-10/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUHSMQQNPRLEEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60333760
Record name Methyl 3-(bromomethyl)benzoate
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Molecular Weight

229.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(bromomethyl)benzoate

CAS RN

1129-28-8
Record name Methyl 3-(bromomethyl)benzoate
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Record name Methyl 3-(bromomethyl)benzoate
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Record name methyl 3-(bromomethyl)benzoate
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Synthesis routes and methods I

Procedure details

Methyl m-toluate was brominated with NBS and AIBN as described in Example 21 to give methyl m-bromomethylbenzoate, and this was further reacted with triethyl phosphite as described in Example 2 without further purification.
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Synthesis routes and methods II

Procedure details

A mixture of 5.5 g (36 mmol) of methyl 3-methylbenzoate, 7.1 g (39.5 mmol) of N-Bromosuccinimide and 0.44 g (1.8 mmol) of benzoyl peroxide in 75 ml of Cl4C is refluxed for 5 h. The solid is filtered and washed with Cl4C. The mother liquors are concentrated and a yellow solid is obtained which is, essentially, monobromated product. This is used in the next step without further purification.
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5.5 g
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7.1 g
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0.44 g
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75 mL
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Synthesis routes and methods III

Procedure details

4.00 g of methyl 3-(hydroxymethyl)benzoate was dissolved in 80 mL of methylene chloride, to which 9.47 g of triphenylphosphine was added in small portions in an ice bath followed by addition of 12.00 g of carbon tetrabromide in small portions, and this solution was stirred for one hour at room temperature. The reaction mixture was concentrated under reduced pressure, and the resultant residue was purified by silica gel column chromatography [eluent; hexane:ethyl acetate=2:1] to yield 5.02 g of methyl 3-(bromomethyl)benzoate as colorless oil.
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4 g
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9.47 g
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80 mL
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12 g
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Synthesis routes and methods IV

Procedure details

To a mixture of methyl-m-toluate (180 g, 1.2 mol) and N-bromosuccimide (235 g, 1.32 mol) in CCl4 (2 L) was added in portion benzoyl peroxide (18 g, 0.1 times) at 50° C. The mixture was refluxed for 5 h. Then the mixture was allowed to cool down to 40° C. and the solid was filtered off. The filtrate was concentrated to give methyl 3-(bromomethyl)benzoate (252 g, 91%) as light yellow liquid.
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180 g
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235 g
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2 L
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18 g
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Synthesis routes and methods V

Procedure details

3-Bromomethylbenzoyl chloride (1.96 g, 10.37 mmol) was dissolved in methanol (20 ml), and triethylamine (1.5 ml) was added thereto. The mixture was stirred at room temperature for 1 hour. The mixture was poured into a saturated sodium hydrogencarbonate solution and was extracted with dichloromethane. The organic layer was dried over anhydrous magnesium sulfate and concentrated to give the captioned compound (1.90 g, 10.29 mmol, yield: 97%) as a colorless oil.
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1.96 g
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20 mL
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1.5 mL
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Yield
97%

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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